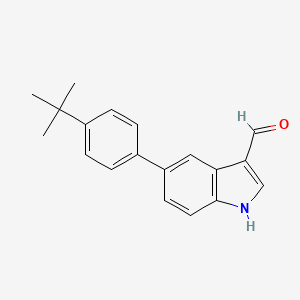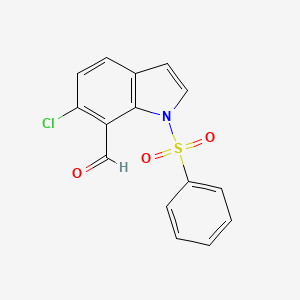
1-Oxo-1,2,3,4-tetrahydrophenanthrene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-1 , is a synthetic compound with interesting properties. Its structure is related to inhibitors of West Nile virus protease and molecules with selective central nervous system (CNS) action . Notably, THP-1 was reported as the first synthetic estrogen and identified for its estrogenic activity .
Preparation Methods
Synthetic Routes::
Oxidation of Phenanthrene: THP-1 can be synthesized by oxidizing phenanthrene, followed by cyclization to form the tetrahydrophenanthrene ring.
Reaction Conditions: The oxidation step typically involves reagents like chromic acid or potassium permanganate.
Industrial Production: While not widely produced industrially, research laboratories often prepare THP-1 for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: THP-1 can undergo oxidation reactions, leading to the formation of its carbonyl group (the keto functionality).
Reduction: Reduction of the carbonyl group can regenerate the tetrahydrophenanthrene ring.
Substitution: Substituents can be introduced at various positions on the phenanthrene ring.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various nucleophiles.
Major Products: THP-1 derivatives with modified functional groups.
Scientific Research Applications
THP-1 finds applications in:
Medicine: As a synthetic estrogen, it has been studied for its hormonal effects.
Chemistry: Used as a building block for constrained analogs of phenylalanine.
Biology: Investigated for CNS activity and potential therapeutic applications.
Mechanism of Action
The exact mechanism of THP-1’s estrogenic effects involves interactions with estrogen receptors (ERs) and downstream signaling pathways. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydrophenanthrenes, such as 1,2,3,4-tetrahydrophenanthren-1-one (THP-2), share structural features.
Uniqueness: THP-1’s synthetic origin and estrogenic properties distinguish it from natural phenanthrene derivatives.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14-8-10(15(17)18)7-13-11-4-2-1-3-9(11)5-6-12(13)14/h1-6,10H,7-8H2,(H,17,18) |
InChI Key |
LKTLGZRYBNLGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


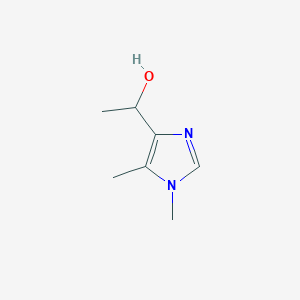
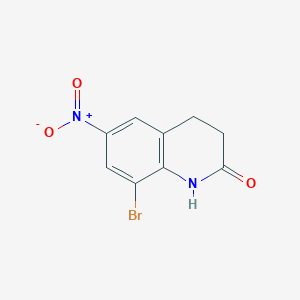
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
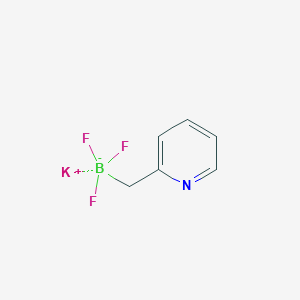
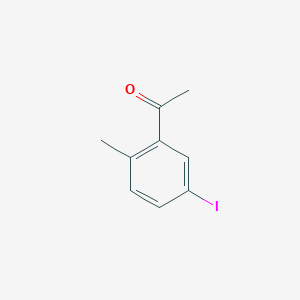

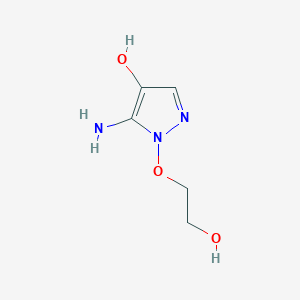

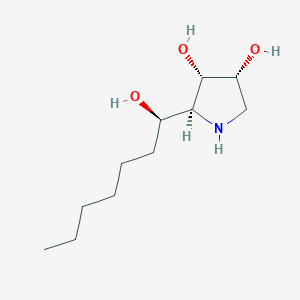
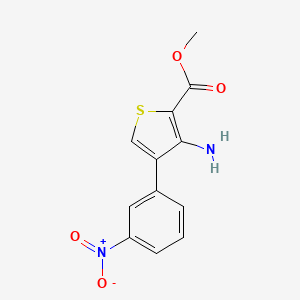
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
